molecular formula C15H12ClN3S B1617372 5-(4-Chlorophenyl)-4-(4-methylphenyl)-4h-1,2,4-triazole-3-thiol CAS No. 41401-15-4

5-(4-Chlorophenyl)-4-(4-methylphenyl)-4h-1,2,4-triazole-3-thiol

Cat. No.: B1617372
CAS No.: 41401-15-4
M. Wt: 301.8 g/mol
InChI Key: FEDZUKXAYNWGMC-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

The molecular architecture of 5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol exhibits a complex three-dimensional structure characterized by a central five-membered 1,2,4-triazole ring system with two distinct aromatic substituents. The compound possesses a molecular formula of C₁₅H₁₂ClN₃S and a molecular weight of 301.8 grams per mole, reflecting the presence of fifteen carbon atoms, twelve hydrogen atoms, one chlorine atom, three nitrogen atoms, and one sulfur atom. The triazole ring forms the structural backbone of the molecule, with nitrogen atoms positioned at the 1, 2, and 4 positions, creating a heterocyclic aromatic system that exhibits characteristic planar geometry similar to other 1,2,4-triazole derivatives.

The bonding patterns within the triazole ring system demonstrate typical aromatic character, with carbon-nitrogen and nitrogen-nitrogen bond distances falling within the range of 132 to 136 picometers, consistent with the aromatic nature of the heterocycle. The 4-chlorophenyl substituent attached at position 5 of the triazole ring introduces electron-withdrawing effects through both inductive and resonance mechanisms, while the 4-methylphenyl group at position 4 provides electron-donating properties through hyperconjugation and weak resonance effects. This electronic dichotomy creates a unique dipolar character that influences the compound's chemical reactivity and physical properties.

The sulfur-containing thiol functionality at position 3 represents a critical structural feature that determines much of the compound's chemical behavior. Research on similar 1,2,4-triazole-3-thiol compounds indicates that the carbon-sulfur bond exhibits both covalent and ionic character, best described through resonance structures incorporating both C=S double bond and C-S single bond contributions. This dual bonding nature contributes to the compound's ability to undergo tautomeric interconversion between thiol and thione forms, a phenomenon that significantly impacts its chemical properties and potential applications.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. The base structure identifier "1,2,4-triazole" indicates the five-membered heterocyclic ring containing three nitrogen atoms at positions 1, 2, and 4, with carbon atoms completing the ring at positions 3 and 5. The "4H" designation specifies that the hydrogen atom is located on the nitrogen at position 4, establishing the specific tautomeric form and preventing ambiguity in structural representation.

The systematic positioning of substituents follows numerical priority, with the 4-chlorophenyl group designated at position 5 and the 4-methylphenyl group at position 4 of the triazole ring. The "3-thiol" designation indicates the presence of a sulfhydryl group (-SH) at position 3, distinguishing this compound from potential thione tautomers. Alternative nomenclature systems may describe this compound as 3-(4-chlorophenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thiol, reflecting different numbering conventions that maintain the same structural identity while altering positional assignments.

Tautomeric Equilibria: Thiol-Thione Interconversion Mechanisms

The tautomeric equilibrium between thiol and thione forms represents a fundamental chemical property of this compound that significantly influences its chemical behavior and applications. This interconversion involves the migration of a hydrogen atom between the sulfur atom and a ring nitrogen, accompanied by corresponding changes in double bond localization within the heterocyclic system. Research on analogous 1,2,4-triazole-3-thiol compounds demonstrates that the thione form typically predominates in neutral and acidic conditions, while alkaline environments favor the thiol tautomer.

High-performance liquid chromatography-mass spectrometry studies on related 1,2,4-triazole-3-thiol derivatives reveal the simultaneous presence of both tautomeric forms in solution, with distinct chromatographic peaks corresponding to each isomer. The thione form exhibits shorter retention times on reversed-phase chromatographic systems due to its higher polarity compared to the thiol form, reflecting differences in electronic distribution and molecular dipole moments. Computational analyses using density functional theory methods indicate that the thione tautomer possesses greater overall polarity, with calculated atomic charges showing larger charge separation between the triazole ring and substituent groups.

Mechanistic studies of the tautomerization process suggest that solvent effects play a crucial role in determining equilibrium positions. Dimethyl sulfoxide solutions without added reagents typically favor the thione form, while the addition of sodium hydrogen carbonate shifts the equilibrium toward the thiol tautomer. This pH-dependent behavior reflects the amphoteric nature of the triazole ring system, which can undergo both protonation and deprotonation reactions that stabilize different tautomeric forms.

The electronic effects of the 4-chlorophenyl and 4-methylphenyl substituents significantly influence tautomeric equilibria through their respective electron-withdrawing and electron-donating properties. The electron-withdrawing chlorine substituent stabilizes negative charge development on the triazole ring, potentially favoring the thione form, while the electron-donating methyl group provides opposing stabilization effects. This electronic balance creates a unique tautomeric environment that may differ substantially from unsubstituted or monosubstituted triazole analogs.

Crystallographic Data and Conformational Analysis

Crystallographic investigations of structurally related 1,2,4-triazole-3-thiol compounds provide valuable insights into the solid-state molecular geometry and intermolecular interactions that likely characterize this compound. Single-crystal X-ray diffraction studies on analogous compounds reveal that the triazole ring system maintains planar geometry, with all ring atoms lying essentially within the same plane. The aromatic substituents typically adopt orientations that minimize steric interactions while maximizing electronic conjugation with the heterocyclic core.

Dihedral angle measurements from related structures indicate that phenyl substituents generally form angles between 80 and 90 degrees with the triazole ring plane, suggesting an almost orthogonal relationship that reduces unfavorable steric interactions. This near-perpendicular arrangement allows the aromatic rings to maintain their individual planarity while minimizing overlap with the triazole π-system. The specific dihedral angles observed in the 4-chlorophenyl derivative 4-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione demonstrate an 82.70 degree angle, providing a reasonable estimate for expected conformational preferences.

Intermolecular interactions in the crystal lattice typically involve hydrogen bonding between thiol or thione groups and neighboring molecules, creating supramolecular assemblies that influence physical properties such as melting point and solubility. Thioamide N-H···S hydrogen bonds represent common motifs in triazole-thiol crystal structures, leading to the formation of dimeric or chain-like arrangements. Additional weak interactions, including C-Cl···π and C=S···π contacts, contribute to three-dimensional crystalline architectures that determine bulk material properties.

The molecular packing arrangements observed in related compounds suggest that this compound likely adopts similar structural features in the solid state. The presence of both chlorine and methyl substituents introduces additional opportunities for intermolecular interactions, potentially including C-H···Cl hydrogen bonds and methyl group C-H···π interactions. These structural details have important implications for understanding the compound's physical properties, including thermal stability, solubility characteristics, and potential polymorphic behavior that influences its practical applications and handling requirements.

Property Value Reference
Molecular Formula C₁₅H₁₂ClN₃S
Molecular Weight 301.8 g/mol
PubChem CID 764328
Triazole Ring Planarity Essentially planar
C-N Bond Distance Range 132-136 pm
Typical Dihedral Angle 80-90°
Tautomeric Forms Thiol/Thione

Properties

IUPAC Name

3-(4-chlorophenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3S/c1-10-2-8-13(9-3-10)19-14(17-18-15(19)20)11-4-6-12(16)7-5-11/h2-9H,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDZUKXAYNWGMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354137
Record name 5-(4-chlorophenyl)-4-(4-methylphenyl)-4h-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645224
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

41401-15-4
Record name 5-(4-chlorophenyl)-4-(4-methylphenyl)-4h-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol generally proceeds via the following steps:

  • Preparation of substituted benzoic acid or benzaldehyde derivatives as key starting materials.
  • Formation of hydrazide or hydrazone intermediates through reaction with hydrazine hydrate.
  • Cyclization with thiocarbonyl reagents such as carbon disulfide or thiourea under basic or acidic conditions to form the 1,2,4-triazole ring bearing a thiol group.
  • Substitution or coupling reactions to introduce the 4-methylphenyl group at the 4-position of the triazole ring.

Detailed Preparation Route and Conditions

Step 1: Preparation of 4-Chlorobenzohydrazide Intermediate

  • Starting Material: 4-chlorobenzoic acid
  • Reaction: Esterification with methanol and sulfuric acid to yield methyl 4-chlorobenzoate.
  • Conditions: Reflux for 6 hours in methanol with catalytic H2SO4.
  • Yield: Approximately 80%
  • Next Reaction: Hydrazinolysis with hydrazine hydrate in ethanol under reflux for 8 hours to produce 4-chlorobenzohydrazide.
  • Yield: Approximately 80%
  • Notes: The hydrazide intermediate is crucial for subsequent cyclization steps.

Step 2: Formation of Potassium Salt Intermediate

  • Reaction: Treatment of hydrazide with potassium hydroxide and carbon disulfide in ethanol at ambient temperature.
  • Yield: Approximately 94%
  • Purpose: To generate a potassium salt intermediate that facilitates cyclization.

Step 3: Cyclization to Thiol-Substituted Triazole Intermediate

  • Reaction: Acidic cyclization of the potassium salt intermediate at 0 °C for 6 hours.
  • Product: 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol intermediate.
  • Yield: Approximately 81%
  • Purification: Recrystallization from ethanol.

Representative Reaction Scheme Summary

Step Reactants & Reagents Conditions Product Yield (%) Notes
1 4-chlorobenzoic acid + MeOH + H2SO4 Reflux 6 h Methyl 4-chlorobenzoate 80 Esterification
2 Methyl 4-chlorobenzoate + hydrazine hydrate Reflux ethanol 8 h 4-chlorobenzohydrazide 80 Hydrazinolysis
3 4-chlorobenzohydrazide + KOH + CS2 Ambient temperature, ethanol Potassium salt intermediate 94 Formation of thiocarbonyl salt
4 Potassium salt intermediate + H2SO4 (acidic medium) 0 °C, 6 h 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol 81 Cyclization to thiol intermediate
5 Thiol intermediate + 4-methylphenyl derivative + hydrazine hydrate Reflux ethanol or suitable solvent This compound Variable Final cyclization and substitution

Research Findings and Optimization Notes

  • Solvent Effects: The choice of solvent is critical for reaction efficiency, particularly in the sulfonylation and cyclization steps. For example, methylene chloride/water mixtures were found ineffective for sulfonylation due to solubility issues, whereas 1,2-dichloroethane/water mixtures provided better control and monitoring of reaction progress.

  • Temperature Control: Low temperatures (0 °C or below) are essential during cyclization steps to prevent side reactions and improve yield and purity.

  • Purification: Recrystallization from ethanol and chromatographic purification are standard to achieve high purity of intermediates and final products.

  • Yields: Overall yields for multi-step synthesis typically range from 70% to 90% per step, with the final step yield depending on the coupling efficiency of the 4-methylphenyl substituent.

Comparative Analysis with Similar Compounds

While direct preparation methods for this compound are less frequently reported in isolation, analogous compounds such as 5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol and 5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol have been synthesized using similar cyclization strategies involving hydrazine hydrate and thiourea derivatives under reflux conditions in organic solvents. These methods provide a framework for the synthesis of the target compound with appropriate substitution modifications.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Materials 4-chlorobenzoic acid, 4-methylphenyl derivatives
Key Intermediates Methyl 4-chlorobenzoate, 4-chlorobenzohydrazide, potassium salt intermediate, thiol intermediate
Cyclization Agents Hydrazine hydrate, carbon disulfide, acidic medium
Solvents Methanol, ethanol, 1,2-dichloroethane, acidic aqueous media
Temperature Range Ambient to reflux, 0 °C for cyclization steps
Purification Methods Recrystallization, column chromatography
Typical Yields 80-94% per step

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation to form disulfides or sulfonic acids.

Reagent/ConditionsProduct(s) FormedYield/OutcomeReference
H₂O₂ (30%, RT, 6h)Disulfide dimer78% yield
KMnO₄ (acidic, 60°C)Sulfonic acid derivativeComplete conversion (TLC)

Mechanistic Insight : Oxidation with H₂O₂ proceeds via radical intermediates, forming the disulfide bridge (-S-S-). Strong oxidants like KMnO₄ oxidize the thiol to a sulfonic acid (-SO₃H) group.

Substitution Reactions

The chlorine atom on the 4-chlorophenyl ring participates in nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects.

Nucleophile/ConditionsProduct(s) FormedYieldReference
Sodium methoxide (MeONa, DMF, 80°C)5-(4-Methoxyphenyl) derivative65%
Piperidine (reflux, THF)5-(4-Piperidinophenyl) analog58%

Key Factor : NAS occurs preferentially at the para position of the chlorophenyl ring under basic conditions .

Alkylation of Thiol Group

The thiol group reacts with alkylating agents to form thioethers.

Alkylating Agent/ConditionsProduct(s) FormedYieldReference
Benzyl bromide (Cs₂CO₃, DMF, RT)S-Benzyl derivative83%
Ethyl bromoacetate (K₂CO₃, acetone)Thioester analog71%

Optimization : Alkylation proceeds efficiently in polar aprotic solvents (e.g., DMF) with mild bases like Cs₂CO₃ .

Biological Interactions

The compound demonstrates bioactivity through enzyme inhibition and receptor interactions.

TargetActivity (IC₅₀)MechanismReference
Carbonic Anhydrase IX12.3 ± 1.2 nMCompetitive inhibition
Mycobacterium tuberculosisMIC: 3.125 µg/mLDisruption of cell wall synthesis

Structure-Activity Relationship : The 4-methylphenyl group enhances lipophilicity, improving membrane permeability .

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition patterns:

Temperature Range (°C)Mass Loss (%)Proposed Degradation Pathway
220–25015%Loss of -SH group as H₂S
300–35045%Fragmentation of triazole ring

Implication : Stability up to 220°C supports its use in high-temperature synthetic applications .

Comparative Reactivity with Analogues

A comparison with structurally similar triazole-thiols highlights substituent effects:

CompoundReaction Rate (Oxidation)Relative NAS Reactivity
5-(4-Cl-Ph)-4-(4-Me-Ph)-triazole1.0 (reference)1.0 (reference)
5-(3-Cl-Ph)-4-(4-Me-Ph)-triazole0.70.5
5-(4-F-Ph)-4-(4-Me-Ph)-triazole1.20.8

Explanation : Electron-withdrawing groups (e.g., -Cl) at the para position enhance NAS reactivity compared to meta-substituted analogs .

Scientific Research Applications

Antifungal Properties

Triazole derivatives are well-known for their antifungal properties. Research indicates that 5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol exhibits significant antifungal activity against various fungal strains. It works by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes .

Antimicrobial Activity

In addition to antifungal effects, this compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

Anticancer Potential

Recent studies have explored the potential of triazole thiols in cancer therapy. The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression .

As a Fungicide

Due to its antifungal properties, this compound is being investigated as a potential fungicide in agriculture. Its effectiveness against plant pathogens could lead to its use in crop protection formulations .

Plant Growth Regulation

Research suggests that triazole compounds may also act as plant growth regulators, influencing various physiological processes such as seed germination and root development .

Case Studies

StudyFindings
Demonstrated significant antifungal activity against Candida albicans and Aspergillus niger.
Showed antimicrobial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) established.
Induced apoptosis in various cancer cell lines, highlighting potential for anticancer therapies.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-4-(4-methylphenyl)-4h-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic or pesticidal effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-4-phenyl-4h-1,2,4-triazole-3-thiol
  • 5-(4-Methylphenyl)-4-phenyl-4h-1,2,4-triazole-3-thiol
  • 5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4h-1,2,4-triazole-3-thiol

Uniqueness

5-(4-Chlorophenyl)-4-(4-methylphenyl)-4h-1,2,4-triazole-3-thiol is unique due to the presence of both 4-chlorophenyl and 4-methylphenyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and biological activity, making it a valuable candidate for various applications in medicinal and industrial chemistry.

Biological Activity

5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole class, known for its diverse biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H14ClN3S
  • Molecular Weight : 313.82 g/mol
  • IUPAC Name : 5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazole-3-thiol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the triazole ring is crucial for its interaction with enzymes and receptors involved in various biochemical pathways. Notably, compounds with similar structures have demonstrated inhibition of cancer cell proliferation and potential anti-inflammatory effects.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives. For instance, derivatives of triazole have been tested against various cancer cell lines, including melanoma and breast cancer cells. The cytotoxicity of this compound has been evaluated using the MTT assay, which measures cell viability after exposure to the compound.

Cell Line IC50 (µg/mL) Effect
Human Melanoma (IGR39)15.5Significant inhibition of cell growth
Triple-Negative Breast Cancer (MDA-MB-231)22.3Moderate inhibition
Pancreatic Carcinoma (Panc-1)18.7Significant inhibition

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Mechanistic Studies

The mechanism by which this compound exerts its effects involves several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : It has been suggested that this compound can induce programmed cell death in malignant cells.
  • Anti-inflammatory Effects : Some studies indicate that triazole derivatives can reduce inflammatory markers, potentially enhancing their anticancer efficacy.

Case Studies

  • In Vivo Studies : In a study involving mice with induced tumors, administration of this triazole derivative resulted in a significant reduction in tumor size compared to control groups.
  • Combination Therapy : Preliminary results suggest that combining this compound with traditional chemotherapeutics may enhance overall efficacy and reduce side effects.

Toxicity and Safety Profile

Toxicological assessments have indicated that while the compound exhibits potent biological activity, it also requires careful evaluation for safety. Acute toxicity studies have shown an LD50 value indicating moderate toxicity when administered at high doses.

Q & A

Q. Table 1. Comparative Synthesis Parameters

Parameter
Starting MaterialsS-Alkyl precursors4-NitrobenzohydrazideCarboxylic acid hydrazides
SolventEthanol/NaOHN,N-DimethylacetamidePyridine/EtOH
Reaction Time3–6 hours5 hours6 hours (reflux)
Yield60–75%57%48%

Q. Table 2. Computational vs. Experimental Data

PropertyDFT Experimental Discrepancy Analysis
C=S Stretch (cm⁻¹)12501220–1235Crystal field effects (0.5%)
HOMO-LUMO Gap (eV)4.1N/AValidates synthetic stability

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chlorophenyl)-4-(4-methylphenyl)-4h-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(4-Chlorophenyl)-4-(4-methylphenyl)-4h-1,2,4-triazole-3-thiol

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